molecular formula C17H16N6O2 B12217716 N-(3-oxo-3-{[3-(1H-tetrazol-1-yl)phenyl]amino}propyl)benzamide

N-(3-oxo-3-{[3-(1H-tetrazol-1-yl)phenyl]amino}propyl)benzamide

Cat. No.: B12217716
M. Wt: 336.3 g/mol
InChI Key: XFCHGDJLNNWVPQ-UHFFFAOYSA-N
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Description

N-(3-oxo-3-{[3-(1H-tetrazol-1-yl)phenyl]amino}propyl)benzamide is a complex organic compound that features a tetrazole ring, a benzamide group, and an amide linkage. The presence of the tetrazole ring is particularly noteworthy due to its unique chemical properties and biological activities. Tetrazoles are known for their stability and ability to participate in various chemical reactions, making them valuable in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-oxo-3-{[3-(1H-tetrazol-1-yl)phenyl]amino}propyl)benzamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of aromatic nitriles with sodium azide in the presence of a catalyst such as zinc salts . The resulting tetrazole intermediate is then coupled with a benzamide derivative through an amide bond formation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve overall productivity .

Chemical Reactions Analysis

Types of Reactions

N-(3-oxo-3-{[3-(1H-tetrazol-1-yl)phenyl]amino}propyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-(3-oxo-3-{[3-(1H-tetrazol-1-yl)phenyl]amino}propyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of N-(3-oxo-3-{[3-(1H-tetrazol-1-yl)phenyl]amino}propyl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to bind to enzyme active sites and inhibit their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and exerting various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-oxo-3-{[3-(1H-tetrazol-1-yl)phenyl]amino}propyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the tetrazole ring and the benzamide group allows for versatile chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C17H16N6O2

Molecular Weight

336.3 g/mol

IUPAC Name

N-[3-oxo-3-[3-(tetrazol-1-yl)anilino]propyl]benzamide

InChI

InChI=1S/C17H16N6O2/c24-16(9-10-18-17(25)13-5-2-1-3-6-13)20-14-7-4-8-15(11-14)23-12-19-21-22-23/h1-8,11-12H,9-10H2,(H,18,25)(H,20,24)

InChI Key

XFCHGDJLNNWVPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC(=O)NC2=CC(=CC=C2)N3C=NN=N3

Origin of Product

United States

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